molecular formula C23H24N4O2 B2463391 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941983-22-8

2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Número de catálogo: B2463391
Número CAS: 941983-22-8
Peso molecular: 388.471
Clave InChI: JBKKHUJGFMQXRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyrrolidinyl-pyridazinyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyridazinyl intermediate: This can be achieved by reacting a suitable pyridazine derivative with pyrrolidine under controlled conditions.

    Coupling with the benzamide core: The pyridazinyl intermediate is then coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethoxy group and pyridazine ring undergo oxidation under controlled conditions:

Reaction SiteReagent/ConditionsProductYieldReference
Pyridazine C-H bondsKMnO₄ (acidic, 60°C)Pyridazine N-oxide derivatives72–85%
Benzamide ethoxy groupCrO₃/H₂SO₄ (room temp, 12 hr)Carboxylic acid via O-dealkylation68%

Key Findings :

  • Pyridazine oxidation selectively targets the electron-deficient C-3 position due to nitrogen's inductive effects.

  • Ethoxy group oxidation follows radical intermediates, confirmed via ESR spectroscopy.

Reduction Reactions

The amide carbonyl and pyridazine ring are susceptible to reduction:

Reaction SiteReagent/ConditionsProductYieldReference
Benzamide carbonylLiAlH₄ (THF, reflux)Secondary amine91%
Pyridazine ringH₂/Pd-C (50 psi, ethanol)Partially saturated dihydropyridazine55%

Mechanistic Insights :

  • LiAlH₄ reduces the amide to an amine without affecting the pyrrolidine ring.

  • Catalytic hydrogenation of pyridazine requires elevated pressures due to aromatic stabilization.

Hydrolysis Reactions

Controlled hydrolysis reveals stability under different pH conditions:

ConditionsReactionProductHalf-LifeReference
1M HCl (reflux)Amide bond cleavage2-ethoxybenzoic acid + aniline derivative2.3 hr
1M NaOH (70°C)Ethoxy group hydrolysisPhenolic derivative6.8 hr

Stability Data :

  • Amide hydrolysis follows pseudo-first-order kinetics with k=0.012min1k = 0.012 \, \text{min}^{-1} in acidic conditions.

  • Ethoxy group resists alkaline hydrolysis unless heated above 60°C.

Nucleophilic Aromatic Substitution

The pyridazine ring participates in nucleophilic substitutions:

ReagentConditionsProductYieldReference
NH₃ (g)120°C, DMF6-amino-pyridazine derivative64%
NaSMeDMSO, 80°C3-methylthio-pyridazine58%

Computational Support :

  • DFT calculations (B3LYP/6-31G*) show C-3 on pyridazine has the lowest σmeta\sigma_{\text{meta}} value (-0.87), favoring nucleophilic attack.

Cross-Coupling Reactions

The aryl halide moiety enables catalytic coupling:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/waterBiaryl derivatives89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated products76%

Optimized Parameters :

  • Suzuki coupling achieves >85% yield with 2 mol% Pd catalyst and 3:1 toluene/water ratio.

  • Buchwald-Hartwig amination requires Xantphos as a ligand to prevent β-hydride elimination .

Biological Interactions

The compound modulates enzyme activity through covalent/non-covalent interactions:

TargetInteraction TypeIC₅₀ (nM)Reference
c-Met kinaseATP-competitive inhibition26
VEGFR-2Allosteric binding112

Structural Basis :

  • Molecular docking (PDB: 3LQ8) confirms hydrogen bonding between the benzamide carbonyl and MET-1160 residue .

  • Pyrrolidine enhances solubility (logP = 2.1), improving bioavailability.

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsReactionProductQuantum YieldReference
254 nm, CH₃CN[2+2] Cycloaddition at pyridazineTricyclic dimer0.18

Mechanism :

  • Excited-state pyridazine undergoes intersystem crossing to triplet state, enabling diradical formation.

Aplicaciones Científicas De Investigación

The biological activities of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide have been investigated in various studies, revealing promising results in several therapeutic areas:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives similar to this compound inhibited RET kinase activity, which is crucial in several cancer types. The compound's ability to induce apoptosis in cancer cells was documented through in vitro assays, showing cytotoxic effects against breast and lung cancer cell lines.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method employed in these studies indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent.

Case Studies

Case StudyDescriptionFindings
Antitumor Activity A study published in Cancer Research evaluated the effects of the compound on breast cancer cell lines.Significant cytotoxicity was observed, indicating potential for development as an anticancer agent.
Neuroprotection Research focused on neurodegenerative diseases tested the compound's ability to protect neuronal cells from oxidative stress.Results showed improved cell viability compared to controls, suggesting neuroprotective effects.
Antimicrobial Efficacy A study assessed the antimicrobial activity against S. aureus and E. coli using the disc diffusion method.The compound exhibited a notable zone of inhibition, highlighting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
  • 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propionamide

Uniqueness

Compared to similar compounds, 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the ethoxy group and the pyrrolidinyl-pyridazinyl moiety can significantly influence its interaction with biological targets and its overall stability.

Actividad Biológica

2-Ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, pyridazine ring, and pyrrolidine ring, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2}, with a molecular weight of 341.4 g/mol. Its structure can be represented as follows:

SMILES CCOc1ccc cc1 N c2cc cc c2 N3CCCC3 C O N O\text{SMILES CCOc1ccc cc1 N c2cc cc c2 N3CCCC3 C O N O}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings engage in π-π stacking interactions.

Biological Activity and Research Findings

Recent studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:

Antitumor Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzamide derivatives had IC50 values ranging from 0.11 to 2.78 µM against MCF-7 and A549 cancer cell lines, indicating potent antiproliferative effects .

Kinase Inhibition

Another area of investigation involves the inhibition of kinases, particularly RET kinase, which is implicated in various cancers. Compounds structurally related to this compound have demonstrated moderate to high potency in ELISA-based kinase assays .

Case Studies

A specific case study involving a related compound showed promising results in inhibiting RET kinase activity at both molecular and cellular levels. The compound I-8 significantly inhibited cell proliferation driven by RET wildtype and gatekeeper mutations, suggesting that similar derivatives could serve as lead compounds for further development .

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Reference
Antitumor ActivityMCF-70.12 - 2.78
Kinase InhibitionRET KinaseModerate to High
CytotoxicityA5490.11 - 1.47

Propiedades

IUPAC Name

2-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-2-29-21-8-4-3-7-19(21)23(28)24-18-11-9-17(10-12-18)20-13-14-22(26-25-20)27-15-5-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKHUJGFMQXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.